molecular formula C19H23N2O.Cl<br>C19H23ClN2O B13962529 Benzoxazolium, 3-ethyl-2-[2-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethenyl]-, chloride CAS No. 63149-22-4

Benzoxazolium, 3-ethyl-2-[2-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethenyl]-, chloride

Cat. No.: B13962529
CAS No.: 63149-22-4
M. Wt: 330.8 g/mol
InChI Key: JDXLARMHNZWEIS-UHFFFAOYSA-M
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Description

Benzoxazolium, 3-ethyl-2-[2-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethenyl]-, chloride is a chemical compound known for its unique structure and properties. This compound belongs to the benzoxazole family, which is characterized by a benzene ring fused to an oxazole ring. Benzoxazolium derivatives have gained significant attention due to their wide range of applications in various fields, including medicinal chemistry, materials science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoxazolium, 3-ethyl-2-[2-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethenyl]-, chloride typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-aminophenol with an appropriate aldehyde or ketone to form the benzoxazole core. This intermediate is then further reacted with ethyl groups and pyrrole derivatives to achieve the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Benzoxazolium, 3-ethyl-2-[2-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethenyl]-, chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazolium derivatives .

Scientific Research Applications

Benzoxazolium, 3-ethyl-2-[2-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethenyl]-, chloride has numerous applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: This compound has shown potential in biological studies, particularly in the development of antimicrobial and anticancer agents.

    Medicine: Its derivatives are being explored for their therapeutic potential, including anti-inflammatory and antiviral properties.

    Industry: It is used in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of Benzoxazolium, 3-ethyl-2-[2-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethenyl]-, chloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

  • Benzoxazolium, 3-ethyl-2-[2-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)vinyl]-, iodide
  • Benzoxazolium, 3-ethyl-2-[2-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)vinyl]-, bromide

Uniqueness

Benzoxazolium, 3-ethyl-2-[2-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethenyl]-, chloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of benzoxazole and pyrrole moieties, along with the chloride ion, makes it particularly versatile in various applications .

Properties

CAS No.

63149-22-4

Molecular Formula

C19H23N2O.Cl
C19H23ClN2O

Molecular Weight

330.8 g/mol

IUPAC Name

3-ethyl-2-[2-(1-ethyl-2,5-dimethylpyrrol-3-yl)ethenyl]-1,3-benzoxazol-3-ium;chloride

InChI

InChI=1S/C19H23N2O.ClH/c1-5-20-14(3)13-16(15(20)4)11-12-19-21(6-2)17-9-7-8-10-18(17)22-19;/h7-13H,5-6H2,1-4H3;1H/q+1;/p-1

InChI Key

JDXLARMHNZWEIS-UHFFFAOYSA-M

Canonical SMILES

CCN1C(=CC(=C1C)C=CC2=[N+](C3=CC=CC=C3O2)CC)C.[Cl-]

Origin of Product

United States

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